2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile
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Overview
Description
2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing sulfur as a heteroatom
Preparation Methods
The synthesis of 2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile typically involves the Gewald reaction. This reaction is a condensation process that includes sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of a base such as potassium t-butoxide under microwave irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-nitrothiophene-3-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Amino-5-methylthiophene-3-carbonitrile: This compound is structurally similar but lacks the nitro group, which may affect its reactivity and biological activity.
5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile: This compound has a similar thiophene core but with different substituents, leading to variations in its chemical and biological properties.
Properties
CAS No. |
52603-46-0 |
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Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-amino-4-methyl-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O2S/c1-3-4(2-7)5(8)12-6(3)9(10)11/h8H2,1H3 |
InChI Key |
CFBYBPOBHYGXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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